molecular formula C13H13BrF3NO B3317118 (4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 956320-62-0

(4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B3317118
CAS No.: 956320-62-0
M. Wt: 336.15 g/mol
InChI Key: ZDCHPJBPSYAZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a chemical compound that features a bromophenyl group and a trifluoromethyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents such as trifluoromethyl iodide.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins.

Comparison with Similar Compounds

  • (4-Bromophenyl)(4-methylpiperidin-1-yl)methanone
  • (4-Bromophenyl)(4-ethylpiperidin-1-yl)methanone
  • (4-Bromophenyl)(4-(trifluoromethyl)pyrrolidin-1-yl)methanone

Uniqueness: (4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its analogs.

Properties

IUPAC Name

(4-bromophenyl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF3NO/c14-11-3-1-9(2-4-11)12(19)18-7-5-10(6-8-18)13(15,16)17/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCHPJBPSYAZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694693
Record name (4-Bromophenyl)[4-(trifluoromethyl)piperidin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956320-62-0
Record name (4-Bromophenyl)[4-(trifluoromethyl)piperidin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.